

2-(2-Iodophenyl)ethan-1-ol physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(2-Iodophenyl)ethan-1-ol**

Cat. No.: **B2516815**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-(2-Iodophenyl)ethan-1-ol**

Introduction

2-(2-Iodophenyl)ethan-1-ol is an aromatic iodo-compound and a primary alcohol that serves as a versatile intermediate in organic synthesis. Its structure, featuring a reactive aryl iodide moiety and a primary hydroxyl group, makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and materials science. The ortho-position of the iodo-substituent relative to the ethanol side chain introduces specific steric and electronic effects that can be exploited in various chemical transformations.

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-(2-Iodophenyl)ethan-1-ol**. It is designed for researchers, scientists, and drug development professionals, offering in-depth data, validated analytical methodologies, and practical insights into its synthesis and handling. The information is structured to provide not just data, but also the scientific context behind it, ensuring a thorough understanding of this important chemical entity.

Part 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in research and development. This section details the key properties of **2-(2-Iodophenyl)ethan-1-ol**.

Molecular Structure and Identifiers

A clear identification of the compound is paramount. The structural and naming conventions are provided below.

- IUPAC Name: 2-(2-iodophenyl)ethanol[1][2]
- Synonyms: Benzeneethanol, 2-iodo-; **2-(2-Iodophenyl)ethan-1-ol**[1][3][4]
- CAS Number: 26059-40-5[1][2][3][4]
- Molecular Formula: C₈H₉IO[1][2][3][5]
- MDL Number: MFCD12031769[2][3][4]

Quantitative Physical Data Summary

The key quantitative physical properties are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Weight	248.06 g/mol	[1][3][5]
Physical State	Solid or Liquid	[2][4]
Boiling Point	294.7 °C @ 760 mmHg 136 °C @ 4 Torr	[3][5][6]
Density	1.7371 g/cm ³ @ 25 °C	[6]
Purity (Commercial)	95% - 98%	[2][4]

Solubility Profile and Stability

- Solubility: While specific quantitative solubility data is not widely published, based on its structure—a polar alcohol group and a large, nonpolar iodinated aromatic ring—**2-(2-Iodophenyl)ethan-1-ol** is expected to be sparingly soluble in water. It is predicted to be soluble in common organic solvents such as alcohols (ethanol, methanol), ethers (diethyl ether, THF), and chlorinated solvents (dichloromethane, chloroform). This is consistent with the behavior of structurally related compounds like 2'-Iodoacetophenone, which is insoluble in water but soluble in most organic solvents[7].

- Stability and Storage: For optimal stability, the compound should be stored in a cool, dry environment, sealed in a tightly closed container away from light and air. Recommended storage temperatures are between 2-8°C[4].

Part 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **2-(2-Iodophenyl)ethan-1-ol**. This section outlines the expected spectral characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- ^1H NMR: The proton NMR spectrum is predicted to show distinct signals corresponding to the different proton environments.
 - Aromatic Protons (4H): These would appear in the aromatic region (~7.0-7.9 ppm). Due to the ortho-iodo substituent, the signals would likely be complex multiplets.
 - Methylene Protons (-CH₂-Ar, 2H): A triplet is expected for the benzylic protons, typically around 2.9-3.1 ppm, split by the adjacent methylene group.
 - Methylene Protons (-CH₂-OH, 2H): A triplet is expected for the protons adjacent to the hydroxyl group, likely around 3.8-4.0 ppm, split by the benzylic methylene group.
 - Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between 1.5-4.0 ppm.
- ^{13}C NMR: The carbon NMR spectrum would complement the proton data.
 - Aromatic Carbons (6C): Six distinct signals are expected in the ~120-145 ppm range. The carbon bearing the iodine atom (C-I) would be shifted upfield to approximately 95-100 ppm.

- Methylene Carbons (2C): Two signals in the aliphatic region; $-\text{CH}_2\text{-Ar}$ around 35-40 ppm and $-\text{CH}_2\text{-OH}$ around 60-65 ppm.

Caption: Predicted proton environments in **2-(2-Iodophenyl)ethan-1-ol**.

Infrared (IR) Spectroscopy

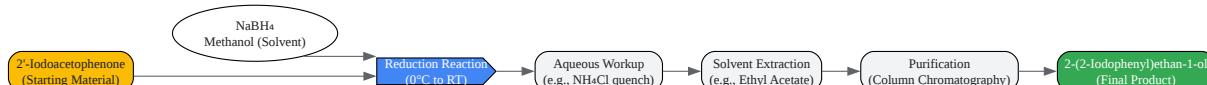
IR spectroscopy is used to identify the functional groups present in a molecule.[8]

- O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm^{-1} due to the hydroxyl group, characteristic of hydrogen bonding.
- C-H (sp^2) Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm^{-1} , around 3010-3100 cm^{-1} .
- C-H (sp^3) Stretch: Aliphatic C-H stretching from the ethyl side chain will be observed just below 3000 cm^{-1} , in the 2850-2960 cm^{-1} range.
- C=C Stretch: Aromatic ring stretching will produce one or more medium to weak bands in the 1450-1600 cm^{-1} region.
- C-O Stretch: The primary alcohol C-O stretching vibration should give a strong band around 1050 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

- Molecular Ion (M^+): The electron impact (EI) mass spectrum should show a molecular ion peak at an m/z value of approximately 248, corresponding to the molecular weight of the compound.[1]
- Key Fragments: Common fragmentation pathways would include:
 - Loss of water (H_2O) from the molecular ion, resulting in a fragment at m/z 230.
 - Benzylic cleavage to lose a CH_2OH radical, giving a fragment at m/z 217.


- A prominent peak at m/z 127 corresponding to the I^+ ion.

Part 3: Synthesis and Reactivity

A robust synthetic protocol is crucial for obtaining high-purity material for research.

Synthetic Pathway: Reduction of 2'-Iodoacetophenone

While various synthetic routes are possible, a reliable and common method for preparing primary alcohols is the reduction of a corresponding carbonyl compound. **2-(2-Iodophenyl)ethan-1-ol** can be efficiently synthesized by the reduction of 2'-idoacetophenone. This transformation is typically achieved with high yield and selectivity using a mild reducing agent like sodium borohydride (NaBH_4).

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-(2-Iodophenyl)ethan-1-ol**.

Experimental Protocol: NaBH_4 Reduction

This protocol describes a self-validating system for the synthesis and purification of the target compound.

- Reaction Setup:
 - To a solution of 2'-idoacetophenone (1.0 eq) in methanol in a round-bottom flask, cool the mixture to 0°C using an ice bath under constant stirring.
- Reduction:
 - Slowly add sodium borohydride (NaBH_4 , 1.1 eq) to the stirred solution in small portions, ensuring the temperature remains below 10°C.

- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
- Reaction Monitoring:
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Workup:
 - Cool the reaction mixture back to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.
 - Remove the methanol under reduced pressure using a rotary evaporator.
- Extraction:
 - Extract the aqueous residue three times with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- Purification:
 - Concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **2-(2-Iodophenyl)ethan-1-ol**.

Reactivity Insights

The dual functionality of **2-(2-Iodophenyl)ethan-1-ol** makes it a strategic precursor.

- Alcohol Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid, or it can be converted into ethers, esters, or halides for further functionalization.

- Aryl Iodide: The C-I bond is a key site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Part 4: Safety and Handling

Proper handling of **2-(2-Iodophenyl)ethan-1-ol** is essential to ensure laboratory safety.[\[9\]](#)

GHS Hazard Information

Hazard	Code	Description
Pictogram	GHS07 (Exclamation Mark)	[2] [3] [4]
Signal Word	Warning	[2] [3] [4]
Hazard Statements	H302	Harmful if swallowed. [2] [3] [4]
H315	Causes skin irritation. [2] [3] [4]	
H319	Causes serious eye irritation. [2] [3] [4]	
H335	May cause respiratory irritation. [2] [3] [4]	
Precautionary Statements	P261	Avoid breathing dust/fumes/vapors. [3] [4]
P280	Wear protective gloves/eye protection.	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3] [4]	

Handling and First Aid

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]
- First Aid Measures:
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
 - Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

2-(2-Iodophenyl)ethan-1-ol is a chemical intermediate with a well-defined set of physicochemical properties. Its structural features—a primary alcohol and an aryl iodide—provide two distinct points for chemical modification, rendering it highly valuable in the synthesis of complex organic molecules. A thorough understanding of its properties, spectral characteristics, synthetic methods, and safety protocols, as detailed in this guide, is crucial for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(2-Iodophenyl)ethan-1-ol | C8H9IO | CID 11064750 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. americanelements.com [americanelements.com]

- 4. 2-(2-iodophenyl)ethan-1-ol | 26059-40-5 [sigmaaldrich.com]
- 5. 2-(2-iodophenyl)ethanol | 26059-40-5 | BBA05940 [biosynth.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2'-Iodoacetophenone, 99+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. fishersci.com [fishersci.com]
- 10. ehss.syr.edu [ehss.syr.edu]
- To cite this document: BenchChem. [2-(2-iodophenyl)ethan-1-ol physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2516815#2-2-iodophenyl-ethan-1-ol-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com